![molecular formula C10H19N B13205592 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4-Trimethyl-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It belongs to the class of azabicyclo compounds, which are characterized by a bicyclic structure containing a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
科学的研究の応用
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules and as a building block for the development of new materials . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents . Additionally, it has applications in the industrial sector, where it is used in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form stable complexes with various biological molecules, influencing their activity and function. This compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to a range of biological effects .
類似化合物との比較
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane . While these compounds share a similar bicyclic structure, they differ in the position and number of substituents, which can significantly influence their chemical and biological properties. For example, 2-Azabicyclo[3.2.1]octane is known for its potential in drug discovery due to its unique pharmacological profile . In contrast, 8-Azabicyclo[3.2.1]octane is primarily studied for its role in the synthesis of tropane alkaloids The unique structural features of 1,4,4-Trimethyl-3-azabicyclo[32
特性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC名 |
1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3 |
InChIキー |
XHOIXELAUYAUPH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(CN1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


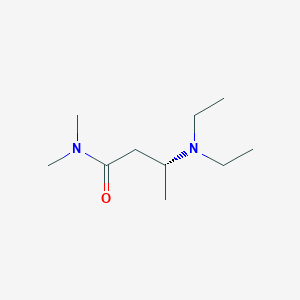
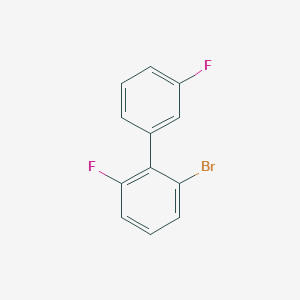
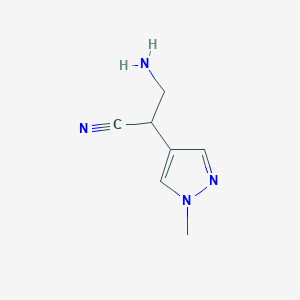
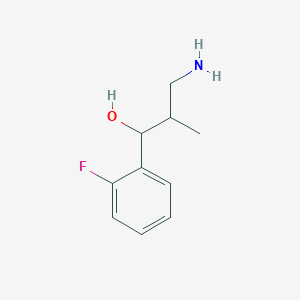
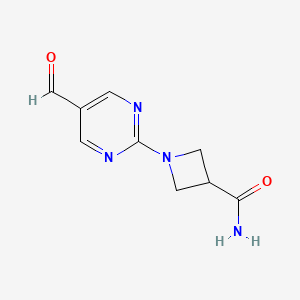

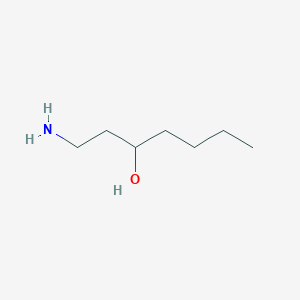
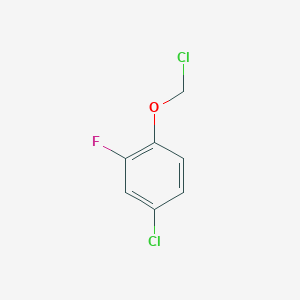
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
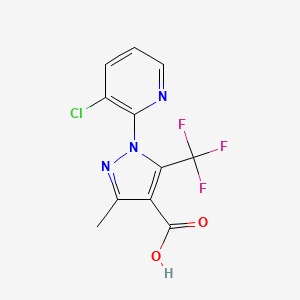
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
